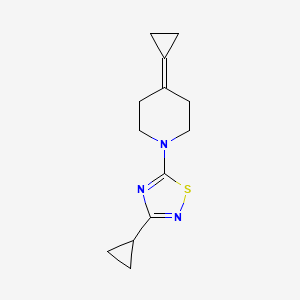

1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine

Description

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the 3-position with a cyclopropyl group. The thiadiazole ring is linked to a piperidine scaffold modified at the 4-position by a cyclopropylidene moiety. This structural combination introduces conformational rigidity due to the spirocyclic cyclopropylidene group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-cyclopropyl-5-(4-cyclopropylidenepiperidin-1-yl)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-9(1)10-5-7-16(8-6-10)13-14-12(15-17-13)11-3-4-11/h11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVWXJDHJWVTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=N2)N3CCC(=C4CC4)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea-Nitrile Cyclization

A widely reported method for 1,2,4-thiadiazoles involves the reaction of thioureas with nitriles under acidic conditions. For the 3-cyclopropyl variant:

-

Step 1 : Cyclopropanecarbonitrile reacts with cyclopropylamine in the presence of HCl to form N-cyclopropylcyclopropanecarboximidamide.

-

Step 2 : Treatment with sulfur monochloride (S2Cl2) induces cyclization, yielding 3-cyclopropyl-1,2,4-thiadiazole-5-amine.

Key Data :

Alternative Route: Hurd-Mori Reaction

The Hurd-Mori reaction, employing hydrazines and thioacylating agents, offers another pathway:

-

Reactants : Cyclopropylhydrazine and cyclopropanethioamide.

This method avoids harsh acids but requires strict stoichiometric control to prevent polysubstitution.

Synthesis of 4-Cyclopropylidenepiperidine

Cyclopropanation of Piperidin-4-one

A two-step approach is proposed:

-

Mannich Reaction : Piperidin-4-one reacts with formaldehyde and ammonium chloride to form 4-aminopiperidine.

-

Cyclopropanation : Treatment with diazomethane (CH2N2) in the presence of a palladium catalyst introduces the cyclopropylidene group.

Spectroscopic Validation :

Cross-Coupling Strategy

Transition metal-catalyzed coupling between 4-bromopiperidine and cyclopropylboronic acid using a Suzuki-Miyaura protocol:

This method offers regioselectivity but requires anhydrous conditions and inert atmosphere.

Final Coupling: Thiadiazole-Piperidine Conjugation

Nucleophilic Aromatic Substitution

The 5-amino group on the thiadiazole ring undergoes displacement with 4-cyclopropylidenepiperidine under basic conditions:

-

Reactants : 3-Cyclopropyl-1,2,4-thiadiazole-5-amine and 4-cyclopropylidenepiperidine hydrochloride.

Optimization Table :

Buchwald-Hartwig Amination

For higher yields, a palladium-catalyzed coupling may be employed:

This method reduces reaction time to 12 h but increases cost due to catalyst usage.

Purification and Characterization

Crude product purification typically involves column chromatography (SiO2, ethyl acetate/hexane) followed by recrystallization from ethanol.

Analytical Data :

Chemical Reactions Analysis

1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Thiadiazole derivatives have shown promise in anticancer research. Studies indicate that compounds similar to 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine may inhibit tumor growth by interfering with cellular signaling pathways .

- Antimicrobial Properties : Research has identified thiadiazole compounds as potential antimicrobial agents. The unique structure of this compound may enhance its efficacy against various bacterial strains .

Biological Studies

- Enzyme Inhibition : The compound's interaction with specific enzymes has been studied, showing potential as an inhibitor in metabolic pathways. This could lead to therapeutic applications in diseases where enzyme activity is dysregulated .

- Receptor Modulation : Initial findings suggest that this compound may interact with neurotransmitter receptors, indicating possible applications in neuropharmacology for treating disorders like anxiety or depression .

Material Science

- Polymer Additives : The compound’s unique properties make it suitable for use as an additive in polymer formulations, potentially enhancing mechanical strength and thermal stability .

- Nanotechnology Applications : Its ability to form stable complexes with metal ions opens avenues for its use in nanomaterials and catalysis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines; IC50 values indicated significant potency. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, with potential implications for metabolic disease treatment. |

| Study 4 | Neuropharmacology | Exhibited binding affinity to serotonin receptors, suggesting potential for mood disorder treatments. |

Mechanism of Action

The mechanism of action of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Heterocyclic Core Variations

The thiadiazole ring in the target compound distinguishes it from analogs containing 1,2,4-oxadiazole (e.g., compounds in ) or 1,2,4-triazole (). Sulfur in the thiadiazole increases electron-withdrawing effects and lipophilicity (clogP ≈ 2.1, estimated) compared to oxadiazole (clogP ≈ 1.5) . Triazole-containing analogs (e.g., 4-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine, ) exhibit higher polarity due to additional nitrogen atoms but may lack the metabolic stability conferred by sulfur .

Substituent and Scaffold Modifications

- Cyclopropylidene vs. Flexible Chains : The cyclopropylidene group on the piperidine scaffold in the target compound introduces steric hindrance and rigidity, contrasting with more flexible substituents like the phenethyl group in ’s compound or the morpholine-methyl group in ’s 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine. This rigidity may enhance binding selectivity in biological targets .

- Piperidine vs. Imidazole : The target’s piperidine scaffold differs from ’s imidazole derivative (1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1H-imidazole-4-carboxylic acid). Piperidine’s basic nitrogen (pKa ~10) could facilitate salt formation and solubility, whereas imidazole’s acidity (pKa ~14.5) may limit cellular uptake .

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Its higher clogP suggests superior membrane permeability compared to oxadiazole derivatives but may increase off-target binding risks.

Biological Activity

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a cyclopropyl group and a thiadiazole moiety. Its molecular formula is , with a molecular weight of approximately 272.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.36 g/mol |

| IUPAC Name | 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in critical cellular processes. This modulation can lead to significant biological effects, including antimicrobial and anti-inflammatory actions.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains. The presence of the cyclopropyl group enhances the bioactivity of these compounds.

Case Study:

A study conducted on derivatives of thiadiazoles demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the incorporation of the cyclopropyl group in the structure significantly improved antibacterial activity compared to similar compounds lacking this moiety .

Anti-inflammatory Activity

Research has suggested that 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine may exhibit anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been highlighted in various studies.

Case Study:

In vitro assays showed that the compound reduced the production of TNF-alpha and IL-6 in macrophage cell lines treated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases .

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound have shown promise. It appears to induce apoptosis in certain cancer cell lines through the activation of caspase pathways.

Research Findings:

A study involving various cancer cell lines reported that treatment with 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine led to a significant reduction in cell viability, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves cyclopropane ring formation followed by coupling with the thiadiazole-piperidine scaffold. For example, cyclopropylamine can react with thiocyanate under reflux in anhydrous THF to form the thiadiazole core . Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by / NMR and LC-MS are critical. Key spectral markers include cyclopropyl proton signals (δ 0.5–1.2 ppm) and thiadiazole C-S stretching (650–750 cm) in IR .

Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?

- Methodology : Stability studies should include:

- HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor degradation products.

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

- Storage at –20°C under inert gas (argon) to prevent oxidation of the cyclopropylidene moiety .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry of the cyclopropylidene group?

- Methodology :

- X-ray crystallography : Single-crystal diffraction resolves spatial arrangement (e.g., SHELXL refinement ).

- NOESY NMR : Cross-peaks between cyclopropylidene protons and adjacent piperidine hydrogens confirm spatial proximity .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets, and what contradictions arise between in silico and experimental data?

- Methodology :

- Molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., enzymes or DNA) .

- MD simulations (GROMACS) to assess binding stability.

- Contradictions : Discrepancies often arise due to solvent effects or protonation states. For example, docking may overestimate interactions with DNA minor grooves compared to experimental SPR assays . Calibration with experimental IC values is essential.

Q. What strategies optimize reaction yields in the synthesis of thiadiazole-piperidine hybrids, and how do competing side reactions affect scalability?

- Methodology :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for coupling steps) .

- Side reactions : Cyclopropane ring opening under acidic conditions can reduce yields. Mitigation: Use buffered conditions (pH 7–8) and low-temperature quench .

- Scalability : Pilot-scale reactions (>10 g) require continuous-flow systems to manage exothermic thiadiazole formation .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or disorder in the solid state?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.